Ethyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate hydrochloride
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Description
Ethyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate hydrochloride is a useful research compound. Its molecular formula is C8H14ClF2NO3 and its molecular weight is 245.65. The purity is usually 95%.
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Scientific Research Applications
Versatile Building Blocks
Ethyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate hydrochloride and its analogs serve as versatile building blocks in organic chemistry. They are primarily used for the introduction of CF2CO2R groups, showcasing their importance in synthetic chemistry for constructing complex molecules. These compounds have been prepared through various methods including deprotonation/silylation of ethyl difluoroacetate and Reformatsky-type reactions, highlighting their adaptability and utility in different synthetic pathways (Amii, Katahira, & Kobayashi, 2014).
Polymorphic Characterization
In pharmaceutical research, understanding the polymorphic forms of compounds like this compound is crucial. Polymorphic forms of similar compounds have been characterized using spectroscopic and diffractometric techniques. These studies are vital for analyzing the physical and chemical properties of the compounds, which can influence their pharmaceutical behavior and efficacy (Vogt, Williams, Johnson, & Copley, 2013).
Synthetic Applications
The chemical is used in various synthetic applications, such as in the synthesis of fluorinated compounds and other complex molecules. It has been utilized in the synthesis of fluoroalkylated dihydroazolo[1,5-a]pyrimidines, showcasing its role in expanding the diversity of chemical structures and functionalities in synthetic chemistry (Goryaeva et al., 2009).
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO3.ClH/c1-2-14-6(12)8(9,10)7(13)3-4-11-5-7;/h11,13H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFZVTMXSLTTRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1(CCNC1)O)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.